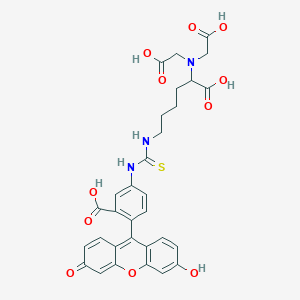

Nta-fitc

Description

BenchChem offers high-quality Nta-fitc suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Nta-fitc including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C31H29N3O11S |

|---|---|

Molecular Weight |

651.6 g/mol |

IUPAC Name |

5-[[5-[bis(carboxymethyl)amino]-5-carboxypentyl]carbamothioylamino]-2-(3-hydroxy-6-oxoxanthen-9-yl)benzoic acid |

InChI |

InChI=1S/C31H29N3O11S/c35-17-5-8-20-24(12-17)45-25-13-18(36)6-9-21(25)28(20)19-7-4-16(11-22(19)29(41)42)33-31(46)32-10-2-1-3-23(30(43)44)34(14-26(37)38)15-27(39)40/h4-9,11-13,23,35H,1-3,10,14-15H2,(H,37,38)(H,39,40)(H,41,42)(H,43,44)(H2,32,33,46) |

InChI Key |

IFLIYYOLIRSPCH-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1NC(=S)NCCCCC(C(=O)O)N(CC(=O)O)CC(=O)O)C(=O)O)C2=C3C=CC(=O)C=C3OC4=C2C=CC(=C4)O |

Origin of Product |

United States |

The Core Principle of NTA-FITC Protein Binding: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide elucidates the fundamental principles underpinning the binding of NTA-FITC to proteins, a cornerstone technique in molecular biology and drug discovery for the detection and characterization of protein interactions. This guide provides a comprehensive overview of the core components, their interactions, quantitative binding data, and detailed experimental protocols.

Introduction to the NTA-FITC System

The NTA-FITC (Nitrilotriacetic acid-Fluorescein isothiocyanate) system is a powerful tool for the fluorescent labeling and detection of recombinant proteins engineered to carry a polyhistidine tag (His-tag). The principle of this system is based on a highly specific and reversible interaction between the His-tag and a nickel ion (Ni²⁺) chelated by NTA, with the FITC molecule providing a fluorescent readout. This technology has found wide applications in various assays, including protein purification, Western blotting, fluorescence microscopy, and biophysical assays such as fluorescence polarization.

Core Components and Their Interactions

The functionality of the NTA-FITC system relies on the interplay of three key components:

-

Nitrilotriacetic Acid (NTA): NTA is a chelating agent with four coordination sites—three carboxylate groups and one tertiary amine—that can bind a metal ion with high affinity.[1][2][3] In this system, NTA is typically immobilized on a solid support or conjugated to a probe and is charged with a divalent metal ion, most commonly nickel (Ni²⁺). The NTA-Ni²⁺ complex leaves two coordination sites on the nickel ion available for interaction with other molecules.[4]

-

Polyhistidine Tag (His-tag): The His-tag is a synthetic amino acid sequence consisting of six or more consecutive histidine residues, which is genetically engineered into the N- or C-terminus of a recombinant protein.[5] The imidazole (B134444) side chains of the histidine residues have a strong affinity for the vacant coordination sites on the Ni²⁺ ion chelated by NTA.[6][7] This interaction is highly specific and forms the basis of immobilized metal affinity chromatography (IMAC).[5]

-

Fluorescein Isothiocyanate (FITC): FITC is a widely used green fluorescent dye.[8] Its isothiocyanate group (-N=C=S) reacts with primary amine groups (such as the N-terminus of a protein or the side chain of lysine (B10760008) residues) to form a stable, covalent thiourea (B124793) bond.[9][10] In the NTA-FITC system, the FITC molecule is chemically conjugated to the NTA moiety, thereby providing a fluorescent signal upon binding of the NTA-Ni²⁺ complex to a His-tagged protein.[11]

The binding is a reversible, non-covalent interaction that can be disrupted by competitive elution with a high concentration of imidazole, which competes with the His-tag for binding to the Ni-NTA complex, or by stripping the Ni²⁺ ions from the NTA with a strong chelating agent like EDTA.[12]

Quantitative Binding Parameters

The efficiency and specificity of NTA-FITC protein binding are governed by several quantitative parameters. Understanding these values is crucial for designing and interpreting experiments.

Binding Affinity of His-tag to Ni-NTA

The strength of the interaction between the His-tag and the Ni-NTA complex is typically characterized by the dissociation constant (Kd). A lower Kd value indicates a higher binding affinity. The affinity is influenced by factors such as the number of histidine residues in the tag, the accessibility of the tag, and the buffer conditions (e.g., pH and the presence of competing ions).

| Parameter | Value Range | Notes |

| Dissociation Constant (Kd) | 1 - 20 µM | For a single NTA-Ni²⁺ interaction with a His₆-tag.[7] |

| Dissociation Constant (Kd) | Single-digit nM range | For multivalent interactions, such as with tris-NTA conjugates.[13] |

Molar Ratio for FITC Labeling

The degree of fluorescent labeling, often expressed as the molar F/P (fluorophore to protein) ratio, is a critical parameter. Over-labeling can lead to fluorescence quenching and altered protein function, while under-labeling results in a weak signal. The optimal F/P ratio depends on the protein's size and the number of available primary amines.

| Molar FITC:Protein Ratio (in reaction) | Resulting Molar F/P Ratio (on protein) | Application Notes |

| 5:1 to 20:1 | 1:1 to 6:1 | For antibodies (e.g., IgG).[10] |

| ~12:1 | 2:1 to 6:1 | General starting point for IgG labeling. |

| Up to 100:1 | Varies | Can be used for smaller proteins, but requires careful optimization.[9] |

Experimental Protocols

This section provides detailed methodologies for key experiments utilizing the NTA-FITC protein binding principle.

General FITC Labeling of a Protein

This protocol describes the general procedure for covalently labeling a purified protein with FITC.

Materials:

-

Purified protein (at least 2 mg/mL in an amine-free buffer like PBS, pH 7.5-8.0)

-

Fluorescein isothiocyanate (FITC)

-

Anhydrous Dimethyl sulfoxide (B87167) (DMSO)

-

Gel filtration column (e.g., Sephadex G-25)

-

Reaction buffer (e.g., 0.1 M sodium carbonate buffer, pH 9.0)

Procedure:

-

Protein Preparation: Dialyze the purified protein against the reaction buffer overnight at 4°C to remove any primary amines (e.g., Tris buffer, glycine) that would compete with the labeling reaction. Adjust the protein concentration to 2-10 mg/mL.

-

FITC Solution Preparation: Immediately before use, dissolve FITC in DMSO to a concentration of 1 mg/mL. Protect the solution from light.[8]

-

Labeling Reaction: a. Slowly add the FITC solution to the protein solution while gently stirring. A common starting point is to use a 10- to 20-fold molar excess of FITC to protein.[14] b. Incubate the reaction mixture for 1-2 hours at room temperature in the dark with continuous gentle stirring.[9]

-

Purification of Labeled Protein: a. Equilibrate a gel filtration column with an appropriate storage buffer (e.g., PBS). b. Apply the reaction mixture to the column to separate the FITC-labeled protein from unconjugated FITC.[8] c. The first colored band to elute is the labeled protein. Collect the fractions.

-

Determination of F/P Ratio: a. Measure the absorbance of the purified labeled protein at 280 nm (for protein) and 494 nm (for FITC). b. Calculate the protein concentration and the F/P ratio using the following formulas:

- Protein Concentration (mg/mL) = [A₂₈₀ - (A₄₉₄ x 0.35)] / 1.4 (for IgG)

- Molar F/P Ratio = (A₄₉₄ / εFITC) / (Protein Concentration (M)) (where εFITC at 494 nm is ~70,000 M⁻¹cm⁻¹)[15]

Fluorescence Polarization (FP) Assay for Protein-Protein Interaction

This protocol outlines the use of NTA-FITC to study the interaction between a His-tagged protein and a binding partner using fluorescence polarization.

Materials:

-

NTA-FITC conjugate

-

NiCl₂ solution

-

Purified His-tagged protein ("tracer")

-

Purified unlabeled binding partner ("binder")

-

Assay buffer (e.g., PBS, pH 7.4)

-

Microplate reader with fluorescence polarization capabilities

Procedure:

-

Preparation of Ni-NTA-FITC: Incubate the NTA-FITC conjugate with a slight molar excess of NiCl₂ for 30 minutes at room temperature to form the Ni-NTA-FITC complex.

-

Assay Setup: a. In a microplate, prepare a serial dilution of the unlabeled binding partner in the assay buffer. b. To each well, add a constant, low concentration of the His-tagged protein pre-incubated with the Ni-NTA-FITC complex. The concentration of the tracer should be well below the expected Kd of the interaction. c. Include control wells containing only the tracer (for minimum polarization) and buffer alone (for background).

-

Incubation: Incubate the plate at room temperature for a sufficient time to allow the binding reaction to reach equilibrium (typically 30-60 minutes).

-

Measurement: Measure the fluorescence polarization (in millipolarization units, mP) of each well using the microplate reader.

-

Data Analysis: a. Subtract the background fluorescence from all readings. b. Plot the change in fluorescence polarization as a function of the concentration of the unlabeled binding partner. c. Fit the data to a suitable binding isotherm (e.g., a sigmoidal dose-response curve) to determine the equilibrium dissociation constant (Kd).

Visualizations of Key Processes

Chelation of Nickel by NTA

Caption: Chelation of a Nickel ion by Nitrilotriacetic acid (NTA).

NTA-FITC Binding to a His-tagged Protein

Caption: The binding mechanism of NTA-FITC to a His-tagged protein.

Experimental Workflow for Fluorescence Polarization Assay

Caption: Workflow for a fluorescence polarization-based binding assay.

Conclusion

The NTA-FITC protein binding principle offers a robust and versatile method for the specific detection and characterization of His-tagged proteins. Its high specificity, reversible nature, and the quantifiable fluorescent signal make it an invaluable tool in a wide array of molecular biology and drug discovery applications. By understanding the core principles, quantitative parameters, and experimental protocols outlined in this guide, researchers can effectively leverage this technology to advance their scientific investigations.

References

- 1. Measuring Binding Constants of His-Tagged Proteins Using Affinity Chromatography and Ni-NTA Immobilized Enzymes | Springer Nature Experiments [experiments.springernature.com]

- 2. Kinetics of Histidine-Tagged Protein Association to Nickel-Decorated Liposome Surfaces - PMC [pmc.ncbi.nlm.nih.gov]

- 3. nanomicronspheres.com [nanomicronspheres.com]

- 4. youtube.com [youtube.com]

- 5. biotium.com [biotium.com]

- 6. peptideweb.com [peptideweb.com]

- 7. researchgate.net [researchgate.net]

- 8. lifewp.bgu.ac.il [lifewp.bgu.ac.il]

- 9. researchgate.net [researchgate.net]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. Selective Chemical Labeling of Proteins with Small Fluorescent Molecules Based on Metal-Chelation Methodology - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Fluorescence Polarization Assay to Quantify Protein-Protein Interactions | Springer Nature Experiments [experiments.springernature.com]

- 13. support.nanotempertech.com [support.nanotempertech.com]

- 14. file.medchemexpress.com [file.medchemexpress.com]

- 15. An efficient method for FITC labelling of proteins using tandem affinity purification - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the His-tag: A Technical Guide to the NTA-FITC Detection Mechanism

For Researchers, Scientists, and Drug Development Professionals

The polyhistidine-tag (His-tag) is a widely utilized tool in protein biochemistry, enabling straightforward purification and detection of recombinant proteins. Among the various detection methods, the use of nitrilotriacetic acid (NTA) conjugated to a fluorophore, such as fluorescein (B123965) isothiocyanate (FITC), offers a sensitive and direct approach. This technical guide delves into the core mechanism of NTA-FITC for His-tag detection, providing an in-depth understanding of the underlying principles, quantitative data, and detailed experimental protocols.

The Core Mechanism: A Chelation-Driven Interaction

The detection of His-tagged proteins by NTA-FITC is a two-step process rooted in the principles of immobilized metal affinity chromatography (IMAC).[1][2][3]

-

Nickel Chelation by NTA: Nitrilotriacetic acid (NTA) is a tetradentate chelating agent, meaning it can form four coordinate bonds with a single metal ion.[4] In the context of His-tag detection, NTA is first "charged" with nickel ions (Ni²⁺). The NTA molecule securely binds the Ni²⁺ ion, leaving two of the nickel's six coordination sites available.[5]

-

His-tag Binding: The imidazole (B134444) side chains of the histidine residues in the His-tag have a strong affinity for the immobilized nickel ions.[2][6] Two adjacent histidine residues in the tag can occupy the two available coordination sites on the Ni²⁺-NTA complex, forming a stable ternary complex: Protein-His-tag :: Ni²⁺ :: NTA-FITC.[2][5] This interaction is highly specific, allowing for the targeted labeling of the His-tagged protein.

The fluorescence of the FITC molecule then serves as the reporter, allowing for the detection and quantification of the tagged protein.

Quantitative Aspects of the NTA-His-tag Interaction

The efficiency and sensitivity of His-tag detection using NTA-based probes are governed by the binding affinity of the interaction. While specific quantitative data for mono-NTA-FITC is not extensively detailed in the provided search results, the principles can be understood from studies on similar NTA-fluorophore conjugates. A key factor influencing binding affinity is the number of NTA moieties present on the probe.

| Probe Type | Number of NTA Moieties | Binding Affinity (Kd) | Complex Lifetime | Key Characteristics |

| mono-NTA | 1 | Micromolar (µM) range | Transient | Suitable for applications where reversibility is desired. |

| bis-NTA | 2 | 10-100 fold higher than mono-NTA | - | Increased affinity and stability compared to mono-NTA.[5] |

| tris-NTA | 3 | Nanomolar (nM) range | > 1 hour | High stability and selectivity, enabling labeling in complex mixtures like cell lysates.[7][8][9][10] |

Note: The binding affinity can be influenced by factors such as the specific fluorophore, the linker between NTA and the fluorophore, and the accessibility of the His-tag on the target protein.

Fluorescence Quenching and Enhancement

An interesting phenomenon associated with Ni²⁺-NTA-fluorophore probes is the quenching of fluorescence upon Ni²⁺ chelation. The paramagnetic nature of the Ni²⁺ ion can lead to a decrease in the fluorescence quantum yield of the conjugated fluorophore.[8] This quenching effect can be exploited in certain applications. For instance, a "turn-on" fluorescence response can be observed upon binding of the Ni²⁺-NTA-fluorophore complex to a His-tagged protein.[11] The exact mechanism for this fluorescence enhancement is not fully understood but may involve a conformational change in the probe that reduces the quenching effect of the nickel ion upon protein binding.[11]

Experimental Protocol: His-tag Detection in Solution

This protocol provides a general framework for the detection of His-tagged proteins in solution using NTA-FITC. Optimization may be required depending on the specific protein and experimental conditions.

Materials:

-

Purified His-tagged protein

-

NTA-FITC probe

-

NiSO₄ solution (e.g., 100 mM)

-

Binding Buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.5)

-

Wash Buffer (Binding Buffer with a low concentration of imidazole, e.g., 10-20 mM)

-

Elution Buffer (Binding Buffer with a high concentration of imidazole, e.g., 250-500 mM)

-

Fluorometer or fluorescence plate reader

Procedure:

-

Charging NTA-FITC with Ni²⁺:

-

Prepare a solution of NTA-FITC in the Binding Buffer.

-

Add a molar excess of NiSO₄ solution to the NTA-FITC solution (e.g., a 2 to 5-fold molar excess).

-

Incubate for 15-30 minutes at room temperature to allow for the formation of the Ni²⁺-NTA-FITC complex.

-

-

Binding to His-tagged Protein:

-

Add the charged Ni²⁺-NTA-FITC probe to the solution containing the purified His-tagged protein. The optimal molar ratio of probe to protein should be determined empirically, but a 1:1 to 5:1 ratio is a common starting point.

-

Incubate the mixture for 30-60 minutes at room temperature or 4°C to allow for binding.

-

-

Removal of Unbound Probe (Optional, for higher signal-to-noise):

-

If a high background fluorescence is observed from unbound probe, a purification step can be included. This can be achieved through size-exclusion chromatography or by immobilizing the protein on a resin.

-

-

Fluorescence Detection:

-

Measure the fluorescence intensity of the solution using a fluorometer or fluorescence plate reader. For FITC, the typical excitation and emission maxima are around 495 nm and 525 nm, respectively.

-

Considerations and Troubleshooting

-

Imidazole: Imidazole is used to elute His-tagged proteins from Ni-NTA resins and can interfere with the binding of NTA-FITC.[5] Ensure that the protein sample is free of high concentrations of imidazole before performing the labeling reaction. Low concentrations of imidazole (10-20 mM) can be used in wash buffers to reduce non-specific binding of contaminating proteins.[4][12]

-

Reducing Agents: Reagents like DTT and BME can reduce the Ni²⁺ ions, leading to their release from the NTA and loss of binding. If these agents are necessary, use them at the lowest effective concentration.

-

Chelating Agents: EDTA and EGTA will strip the Ni²⁺ ions from the NTA-FITC probe, completely inhibiting the interaction.[5] Ensure all buffers are free from these agents.

-

Non-specific Binding: Some proteins may exhibit weak, non-specific binding to the Ni²⁺-NTA complex. This can be minimized by including a low concentration of a non-ionic detergent (e.g., 0.05% Tween-20) in the binding buffer and by performing adequate wash steps if applicable.

-

Multivalency for Enhanced Stability: For applications requiring very stable labeling, such as in-cell imaging or single-molecule studies, consider using multivalent NTA probes (e.g., tris-NTA).[7][8][9][10] These probes offer significantly higher affinity and longer complex lifetimes.

By understanding the fundamental mechanism and the key experimental parameters, researchers can effectively leverage the NTA-FITC system for the sensitive and specific detection of His-tagged proteins in a wide range of applications.

References

- 1. Simplified detection of polyhistidine-tagged proteins in gels and membranes using a UV-excitable dye and a multiple chelator head pair - PMC [pmc.ncbi.nlm.nih.gov]

- 2. m.youtube.com [m.youtube.com]

- 3. neb.com [neb.com]

- 4. iba-lifesciences.com [iba-lifesciences.com]

- 5. Hexahistidine-Tag-Specific Optical Probes for Analyses of Proteins and Their Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. bio-techne.com [bio-techne.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. Specific and stable fluorescence labeling of histidine-tagged proteins for dissecting multi-protein complex formation. | Sigma-Aldrich [sigmaaldrich.com]

- 10. Specific and stable fluorescence labeling of histidine-tagged proteins for dissecting multi-protein complex formation. | Sigma-Aldrich [sigmaaldrich.com]

- 11. Rapid labeling of intracellular His-tagged proteins in living cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. protenova.com [protenova.com]

An In-depth Technical Guide to the Fluorescence Properties of NTA-FITC

For researchers, scientists, and drug development professionals, understanding the fluorescence characteristics of probes like NTA-FITC is paramount for accurate and reproducible experimental design. This guide provides a comprehensive overview of the core fluorescence properties of NTA-FITC, methodologies for its use, and the underlying principles of its application in studying protein interactions.

Core Fluorescence Properties of NTA-FITC

Fluorescein (B123965) isothiocyanate (FITC) is a widely used green fluorescent dye. When conjugated with nitrilotriacetic acid (NTA), it becomes a powerful tool for targeting and labeling proteins containing a polyhistidine tag (His-tag). The fluorescence properties of the resulting NTA-FITC conjugate are largely governed by the FITC fluorophore, but are also influenced by the presence of the NTA moiety and its chelation with metal ions.

While specific quantitative data for the NTA-FITC conjugate is not extensively published, the fundamental spectral characteristics are similar to those of FITC. It is crucial for researchers to experimentally determine the precise fluorescence properties of their specific NTA-FITC conjugate in the context of their experimental buffer and conditions.

Table 1: Summary of Quantitative Data for FITC

| Property | Value | Notes |

| Excitation Maximum (λex) | ~495 nm[1] | This is the wavelength at which the fluorophore absorbs the most light. |

| Emission Maximum (λem) | ~520 nm[1] | This is the wavelength at which the fluorophore emits the most light after excitation. |

| Molar Extinction Coefficient (ε) | ~75,000 cm⁻¹M⁻¹ | A measure of how strongly the molecule absorbs light at its excitation maximum. |

| Fluorescence Quantum Yield (ΦF) | ~0.92 | The ratio of photons emitted to photons absorbed; a measure of fluorescence efficiency. |

| Fluorescence Lifetime (τ) | Not widely reported for NTA-FITC | This is the average time the fluorophore spends in the excited state before returning to the ground state. It is highly sensitive to the local environment. |

The Impact of Ni2+ Chelation: Fluorescence Quenching

A key feature of the NTA-FITC probe is its ability to chelate divalent metal ions, most commonly nickel (Ni²⁺), to facilitate binding to His-tagged proteins. However, it is important to note that many transition metal ions, including Ni²⁺, can act as fluorescence quenchers.[2] This quenching effect is a critical consideration in experimental design and data interpretation.

The primary mechanism for fluorescence quenching by transition metals is often photoinduced electron transfer (PET).[3] In this process, an electron is transferred from the excited fluorophore to the metal ion, leading to a non-radiative decay pathway and a decrease in fluorescence intensity. The extent of quenching can be influenced by the specific metal ion, its proximity to the fluorophore, and the overall molecular conformation.

While the fluorescence of FITC is quenched by Ni²⁺, one study noted that introducing the NTA group at the 6-position of the fluorescein ring resulted in a probe with slighter fluorescence quenching, suggesting that the conjugation chemistry can influence the degree of this effect.

Experimental Protocols

Determining the Molar Extinction Coefficient of NTA-FITC

The molar extinction coefficient (ε) is essential for accurately determining the concentration of the probe. It can be determined experimentally using the Beer-Lambert law (A = εlc), where A is the absorbance, l is the path length of the cuvette (typically 1 cm), and c is the molar concentration.[4]

Methodology:

-

Prepare a stock solution: Accurately weigh a known mass of NTA-FITC and dissolve it in a precise volume of a suitable solvent (e.g., DMSO) to create a stock solution of known concentration.

-

Create a dilution series: Prepare a series of dilutions of the stock solution in the desired experimental buffer.

-

Measure absorbance: Using a spectrophotometer, measure the absorbance of each dilution at the excitation maximum of NTA-FITC (~495 nm).

-

Plot and calculate: Plot absorbance versus concentration. The slope of the resulting line will be the molar extinction coefficient.

Determining the Fluorescence Quantum Yield of NTA-FITC

The fluorescence quantum yield (ΦF) is a measure of the efficiency of the fluorescence process. It is typically determined using a comparative method with a well-characterized fluorescence standard.

Methodology:

-

Select a standard: Choose a fluorescence standard with a known quantum yield and similar excitation and emission properties to NTA-FITC (e.g., Fluorescein in 0.1 M NaOH, ΦF = 0.91).

-

Prepare solutions: Prepare dilute solutions of both the NTA-FITC sample and the standard in the same solvent, ensuring the absorbance at the excitation wavelength is low (< 0.1) to avoid inner filter effects.

-

Measure fluorescence spectra: Record the fluorescence emission spectra of both the sample and the standard using the same excitation wavelength and instrument settings.

-

Calculate quantum yield: The quantum yield of the sample (ΦF_sample) can be calculated using the following equation:

ΦF_sample = ΦF_standard * (I_sample / I_standard) * (A_standard / A_sample) * (n_sample² / n_standard²)

Where:

-

I is the integrated fluorescence intensity.

-

A is the absorbance at the excitation wavelength.

-

n is the refractive index of the solvent.

-

Preparation of NTA-FITC-Ni²⁺ Complex and Labeling of His-tagged Proteins

This protocol outlines the steps for preparing the NTA-FITC-Ni²⁺ complex and using it to label a His-tagged protein.

Materials:

-

NTA-FITC

-

NiCl₂ or NiSO₄ solution

-

His-tagged protein in a suitable buffer (e.g., PBS, pH 7.4)

-

Size-exclusion chromatography column (e.g., Sephadex G-25)

-

Reaction buffer (e.g., Tris-buffered saline, pH 8.0)

Procedure:

-

Preparation of NTA-FITC-Ni²⁺ Complex:

-

Dissolve NTA-FITC in an appropriate solvent (e.g., DMSO) to create a stock solution.

-

In a microcentrifuge tube, mix the NTA-FITC solution with a molar excess (e.g., 5-fold) of the nickel salt solution.

-

Incubate the mixture for 30 minutes at room temperature to allow for chelation.

-

-

Protein Labeling:

-

To your His-tagged protein solution, add the freshly prepared NTA-FITC-Ni²⁺ complex. A molar ratio of 1:3 to 1:10 (protein to probe) is a good starting point, but this may need to be optimized.

-

Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle mixing, protected from light.

-

-

Purification of the Labeled Protein:

-

To remove unbound NTA-FITC-Ni²⁺, pass the reaction mixture through a size-exclusion chromatography column equilibrated with your desired storage buffer.

-

The labeled protein will elute in the initial fractions, while the smaller, unbound probe will be retained and elute later.

-

Collect the fractions containing the labeled protein. The success of the labeling can be confirmed by measuring the absorbance at 280 nm (for the protein) and 495 nm (for the FITC).

-

Visualizations

Signaling Pathway and Experimental Workflow Diagrams

References

- 1. Selective Chemical Labeling of Proteins with Small Fluorescent Molecules Based on Metal-Chelation Methodology - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scientificbulletin.upb.ro [scientificbulletin.upb.ro]

- 3. pubs.acs.org [pubs.acs.org]

- 4. How to Measure the Extinction Coefficient of a Fluorescent Protein | MtoZ Biolabs [mtoz-biolabs.com]

NTA-FITC for Studying Protein Localization: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The precise subcellular localization of proteins is fundamental to their function. Understanding where a protein resides within a cell and how its location changes in response to stimuli is crucial for dissecting complex cellular processes and for the development of targeted therapeutics. One powerful technique for visualizing and tracking proteins in live and fixed cells is the use of Nitrilotriacetic Acid (NTA) conjugated to Fluorescein Isothiocyanate (NTA-FITC). This system offers a versatile method for labeling proteins engineered to carry a polyhistidine-tag (His-tag), a commonly used affinity tag in recombinant protein expression.

This technical guide provides a comprehensive overview of the principles, experimental protocols, and data analysis considerations for using NTA-FITC to study protein localization.

Core Principles

The NTA-FITC labeling strategy is based on the high-affinity interaction between the NTA moiety, chelated with a divalent metal ion (typically Nickel, Ni2+), and the imidazole (B134444) side chains of the histidine residues in a His-tag.[1] FITC, a widely used green fluorescent dye, is covalently attached to the NTA molecule, providing the means for fluorescent detection.[2]

The key components of this system are:

-

Nitrilotriacetic Acid (NTA): A chelating agent that can be charged with Ni2+ ions. The resulting Ni2+-NTA complex presents coordination sites that readily bind to the His-tag.[1]

-

Fluorescein Isothiocyanate (FITC): A fluorescent probe with an excitation maximum around 495 nm and an emission maximum around 519 nm.[2] Its isothiocyanate group forms a stable covalent bond with primary amines on the NTA molecule.

-

His-tagged Protein: The protein of interest is genetically engineered to include a sequence of six or more histidine residues, typically at the N- or C-terminus.

The reversible nature of the Ni2+-NTA-His-tag interaction allows for both stable labeling and, if required, subsequent removal of the probe.[1]

Quantitative Data Summary

The affinity of the NTA-His-tag interaction is a critical parameter for stable labeling. While mono-NTA probes have been widely used, multivalent NTA conjugates (e.g., tris-NTA) have been developed to significantly enhance binding affinity.[3][4]

| Parameter | Value | Notes |

| Binding Affinity (Kd) | ||

| Mono-NTA to His-tag | ~1-10 µM | The relatively lower affinity can lead to faster dissociation. |

| Tris-NTA to His-tag | 20 nM - sub-nanomolar | The multivalent interaction provides significantly higher stability, with complex lifetimes exceeding an hour.[3][4] |

| FITC Spectral Properties | ||

| Excitation Maximum | ~495 nm | Compatible with standard 488 nm laser lines. |

| Emission Maximum | ~519 nm | Emits in the green channel. |

| Signal-to-Noise Ratio (SNR) | Variable | SNR is highly dependent on experimental conditions, including probe concentration, expression level of the target protein, and microscope settings. High-quality confocal images typically have an SNR of >30.[5] |

Experimental Protocols

A. Synthesis of NTA-FITC Conjugate (Conceptual Overview)

The synthesis of NTA-FITC involves the chemical conjugation of an amine-functionalized NTA derivative with FITC. A common approach involves:

-

Protection of NTA: The carboxylic acid groups of NTA are protected to prevent side reactions.

-

Introduction of an Amine Group: A linker with a terminal amine group is attached to the NTA molecule.

-

Conjugation with FITC: The isothiocyanate group of FITC reacts with the primary amine of the functionalized NTA to form a stable thiourea (B124793) bond.

-

Deprotection: The protecting groups on the NTA carboxylic acids are removed.

-

Purification: The final NTA-FITC conjugate is purified using techniques like HPLC.

Synthesis workflow for NTA-FITC.

B. Live-Cell Imaging Protocol for His-tagged Protein Localization

This protocol outlines the steps for labeling and imaging His-tagged proteins in living cells using Ni2+-NTA-FITC.

Materials:

-

Cells expressing the His-tagged protein of interest

-

NTA-FITC solution (e.g., 1 mM in DMSO)

-

NiCl2 solution (e.g., 100 mM in water)

-

Live-cell imaging medium (e.g., HBSS or phenol (B47542) red-free medium)

-

Confocal microscope with appropriate filter sets for FITC

Procedure:

-

Cell Culture: Plate cells on a suitable imaging dish (e.g., glass-bottom dish) and allow them to adhere and reach the desired confluency.

-

Preparation of Ni2+-NTA-FITC:

-

Prepare a working solution of NTA-FITC in imaging medium.

-

Add NiCl2 to the NTA-FITC solution at a molar ratio of 1:1 to 1:5 (NTA-FITC:NiCl2) to charge the NTA with nickel.

-

Incubate for 10-15 minutes at room temperature. The final labeling concentration of Ni2+-NTA-FITC typically ranges from 1-10 µM.

-

-

Labeling:

-

Wash the cells once with warm imaging medium.

-

Add the Ni2+-NTA-FITC labeling solution to the cells.

-

Incubate for 15-30 minutes at 37°C.[6]

-

-

Washing:

-

Gently remove the labeling solution.

-

Wash the cells 2-3 times with warm imaging medium to remove unbound probe.

-

-

Imaging:

-

Add fresh imaging medium to the cells.

-

Image the cells using a confocal microscope with excitation at ~488 nm and emission detection at ~520 nm.

-

Live-cell imaging workflow.

C. Fixed-Cell Imaging Protocol

This protocol is suitable for high-resolution imaging of protein localization where live-cell dynamics are not required.

Materials:

-

Cells expressing the His-tagged protein of interest on coverslips

-

Ni2+-NTA-FITC labeling solution

-

Paraformaldehyde (PFA) solution (e.g., 4% in PBS)

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Blocking buffer (e.g., 1% BSA in PBS)

-

Mounting medium with antifade reagent

Procedure:

-

Cell Culture: Grow cells on coverslips to the desired confluency.

-

Fixation:

-

Wash cells with PBS.

-

Fix with 4% PFA for 10-15 minutes at room temperature.

-

Wash three times with PBS.

-

-

Permeabilization (for intracellular targets):

-

Incubate with permeabilization buffer for 10 minutes at room temperature.

-

Wash three times with PBS.

-

-

Blocking:

-

Incubate with blocking buffer for 30 minutes to reduce non-specific binding.

-

-

Labeling:

-

Incubate with Ni2+-NTA-FITC labeling solution (1-10 µM in blocking buffer) for 1 hour at room temperature.

-

-

Washing:

-

Wash three times with PBS.

-

-

Mounting:

-

Mount the coverslips on microscope slides using an antifade mounting medium.

-

-

Imaging:

-

Image using a confocal or widefield fluorescence microscope.

-

Data Analysis and Visualization

A. Image Analysis Workflow

Quantitative analysis of protein localization from fluorescence microscopy images typically involves the following steps:

-

Image Acquisition: Acquire high-quality images with optimal signal-to-noise ratio.

-

Image Pre-processing: Correct for background fluorescence and noise.

-

Cell Segmentation: Identify the boundaries of individual cells and subcellular compartments (e.g., nucleus, cytoplasm).

-

Signal Quantification: Measure the fluorescence intensity and distribution within the segmented regions.

-

Colocalization Analysis (if applicable): If studying the interaction with another labeled protein, quantify the degree of spatial overlap.

Image analysis workflow.

B. Example Application: Visualizing GPCR Translocation

NTA-FITC can be used to study the translocation of a His-tagged G-protein coupled receptor (GPCR) from the plasma membrane to intracellular compartments upon ligand binding.

GPCR translocation pathway.

Considerations and Limitations

-

Photostability: FITC is susceptible to photobleaching, especially with intense or prolonged illumination.[7] The use of antifade reagents in fixed-cell imaging and minimizing light exposure during live-cell imaging is crucial.

-

pH Sensitivity: The fluorescence intensity of FITC is pH-dependent, which can be a consideration for studies involving acidic organelles.

-

Non-specific Binding: Proper blocking and washing steps are essential to minimize background signal from non-specific binding of the probe.

-

Steric Hindrance: The size of the NTA-FITC probe could potentially interfere with the function or interaction of the target protein.

-

Expression Levels: Overexpression of the His-tagged protein can lead to mislocalization artifacts. It is important to express the protein at near-physiological levels if possible.

Conclusion

NTA-FITC provides a robust and specific method for labeling and visualizing His-tagged proteins to study their subcellular localization. The commercial availability of reagents and the straightforward labeling protocols make it an accessible technique for many researchers. By carefully considering the experimental design, optimizing labeling and imaging conditions, and employing quantitative image analysis, NTA-FITC can yield valuable insights into the dynamic world of protein trafficking and function. The development of higher affinity multivalent NTA probes further enhances the stability and specificity of this powerful labeling strategy.

References

- 1. Hexahistidine-Tag-Specific Optical Probes for Analyses of Proteins and Their Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Targeted fluorescent imaging of a novel FITC-labeled PSMA ligand in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Signal to Noise Ratio | Scientific Volume Imaging [svi.nl]

- 6. Rapid labeling of intracellular His-tagged proteins in living cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Comparison of the Photobleaching and Photostability Traits of Alexa Fluor 568- and Fluorescein Isothiocyanate- conjugated Antibody - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Spectral Characteristics of NTA-FITC Conjugates

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the spectral properties of Nitrilotriacetic acid (NTA) conjugated with Fluorescein Isothiocyanate (FITC). This conjugate is a powerful tool in biological research, primarily utilized for the detection and analysis of polyhistidine-tagged (His-tagged) proteins. By combining the specific binding capabilities of metal-chelated NTA with the fluorescent signaling of FITC, researchers can perform a variety of sensitive assays.

Core Concept: NTA-FITC in Action

The functionality of the NTA-FITC conjugate hinges on the interaction between its two key components. The NTA moiety is a chelator that can bind metal ions, most commonly Nickel (Ni²⁺). This Ni-NTA complex has a high affinity for the imidazole (B134444) side chains of histidine residues, enabling it to selectively bind to proteins engineered with a polyhistidine tag. The FITC molecule serves as a fluorescent reporter. When the NTA-FITC conjugate binds to a His-tagged protein, the protein can be detected and quantified by measuring the fluorescence emitted by FITC.

Quantitative Spectral and Photophysical Data

The spectral characteristics of the NTA-FITC conjugate are primarily determined by the FITC fluorophore. While conjugation to NTA and binding to a target protein can cause minor shifts, the fundamental properties of FITC provide a strong baseline for experimental design. The data presented below is for FITC, which is the fluorescent component of the conjugate.

| Property | Value | Reference(s) |

| Excitation Maximum (λex) | ~495 nm | [1][2][3] |

| Emission Maximum (λem) | ~519-525 nm | [1][2][3][4] |

| Molar Extinction Coefficient (ε) | ~75,000 M⁻¹cm⁻¹ | [2][3] |

| Quantum Yield (Φ) | ~0.92 | [2][3] |

| Recommended Laser Line | 488 nm | [3][4] |

| Emission Color | Green | [2][3] |

Note: Spectral properties, particularly quantum yield, can be sensitive to environmental factors such as pH and temperature.[2][3]

Experimental Protocols

General Protocol for Measuring Fluorescence Spectra

This protocol outlines the steps to determine the excitation and emission spectra of an NTA-FITC conjugate, particularly when bound to a His-tagged protein.

Objective: To measure the fluorescence intensity and spectral profile of the NTA-FITC conjugate upon binding to a target molecule.

Materials:

-

NTA-FITC conjugate

-

His-tagged protein of interest

-

Fluorescence Spectrophotometer/Plate Reader

-

Quartz cuvettes or appropriate microplates

-

Binding Buffer (e.g., PBS, pH 7.4)

-

NiCl₂ solution (if NTA is not pre-charged with Nickel)

Methodology:

-

Reagent Preparation:

-

Prepare a stock solution of the NTA-FITC conjugate in a suitable solvent like DMSO.[5]

-

Dilute the His-tagged protein to the desired concentration in the binding buffer.

-

If necessary, charge the NTA-FITC with nickel by incubating it with a slight molar excess of NiCl₂ in the binding buffer.

-

-

Binding Reaction:

-

In a microcentrifuge tube or well of a microplate, combine the Ni-NTA-FITC conjugate with the His-tagged protein solution.

-

Incubate the mixture at room temperature for 30-60 minutes to allow for binding. Protect the solution from light to prevent photobleaching.[6]

-

-

Fluorescence Measurement:

-

Transfer the solution to a quartz cuvette or the well of a suitable microplate.

-

To measure the emission spectrum: Set the excitation wavelength on the spectrophotometer to the peak absorbance of FITC (~495 nm). Scan a range of emission wavelengths (e.g., 500 nm to 650 nm) and record the fluorescence intensity at each wavelength.[7]

-

To measure the excitation spectrum: Set the emission detection wavelength to the peak emission of FITC (~520 nm). Scan a range of excitation wavelengths (e.g., 400 nm to 510 nm) and record the resulting fluorescence intensity.

-

-

Data Analysis:

-

Plot fluorescence intensity versus wavelength to visualize the excitation and emission spectra.

-

The peak of the emission graph represents the emission maximum (λem), and the peak of the excitation graph represents the excitation maximum (λex).

-

Protocol for His-Tagged Protein Detection Assay

This protocol describes a typical workflow for using NTA-FITC to detect and quantify a His-tagged protein in a sample.

Objective: To detect the presence and relative quantity of a His-tagged protein using a Ni-NTA-FITC probe.

Materials:

-

Ni-NTA-FITC conjugate

-

Samples containing His-tagged protein (e.g., cell lysates, purified protein solutions)

-

Negative control sample (lacking the His-tagged protein)

-

Fluorescence microplate reader

-

Black-walled, clear-bottom microplates (to minimize background fluorescence)

-

Wash Buffer (e.g., PBS with a low concentration of a non-ionic detergent like Tween-20)

Methodology:

-

Sample Preparation:

-

Prepare serial dilutions of your protein sample in binding buffer to find a concentration within the linear range of the assay.

-

Aliquot 100 µL of each sample dilution and the negative control into the wells of the microplate.

-

-

Probe Incubation:

-

Dilute the Ni-NTA-FITC conjugate in binding buffer to the final working concentration.

-

Add an equal volume of the diluted conjugate solution to each well.

-

Incubate the plate at room temperature for 1 hour, protected from light.

-

-

Washing (Optional, for higher signal-to-noise):

-

This step is relevant if using an immobilization format (e.g., protein bound to a plate). If in solution, this step is omitted.

-

Gently aspirate the solution from the wells.

-

Wash the wells 2-3 times with 200 µL of wash buffer to remove unbound probe.

-

-

Fluorescence Reading:

-

Read the plate using a fluorescence microplate reader with filters appropriate for FITC (Excitation: ~485-495 nm, Emission: ~515-525 nm).

-

-

Data Analysis:

-

Subtract the average fluorescence of the negative control from all sample readings to correct for background.

-

Plot the background-corrected fluorescence intensity against the protein concentration to generate a standard curve or determine relative quantities.

-

Visualizations of Key Processes

Signaling Pathway: NTA-FITC Binding Mechanism

The following diagram illustrates the principle of how the NTA-FITC conjugate binds to a His-tagged protein for fluorescent detection.

Experimental Workflow: Protein Detection Assay

This diagram outlines the sequential steps involved in a typical protein detection experiment using NTA-FITC.

References

A Novice Researcher's Guide to Nanoparticle Tracking Analysis with Fluorescein Isothiocyanate (NTA-FITC)

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Nanoscale with Light

In the burgeoning fields of nanotechnology, drug delivery, and extracellular vesicle research, the precise characterization of nanoparticles is paramount. Nanoparticle Tracking Analysis (NTA) has emerged as a powerful technique for visualizing and analyzing nanoparticles in liquid suspension.[1][2][3][4] This guide provides a comprehensive introduction to a specialized application of this technology: NTA combined with Fluorescein (B123965) Isothiocyanate (FITC) labeling, a technique herein referred to as NTA-FITC. This method allows for the specific detection and characterization of fluorescently labeled nanoparticles, offering a deeper level of analysis beyond standard NTA.[5][6]

This technical guide is designed for novice researchers, providing a foundational understanding of the core principles, detailed experimental protocols, and data interpretation strategies for NTA-FITC. We will explore the underlying technologies of NTA and FITC, delve into the practical aspects of sample preparation and analysis, and present quantitative data in a clear, accessible format. Furthermore, this guide will utilize diagrams to illustrate key experimental workflows, enabling a more intuitive grasp of the concepts.

Core Principles: The Synergy of Motion and Fluorescence

NTA-FITC leverages the complementary strengths of two established scientific principles: the Brownian motion of nanoparticles and the fluorescence of FITC.

Nanoparticle Tracking Analysis (NTA)

NTA is a particle-by-particle analysis technique that visualizes and tracks the random movement of individual nanoparticles in a liquid sample, a phenomenon known as Brownian motion.[1][2][3] A laser beam illuminates the nanoparticles, which scatter the light, allowing them to be visualized by a microscope equipped with a sensitive camera.[2][4][6] The NTA software then tracks the trajectory of each particle on a frame-by-frame basis.

The rate of a particle's movement is directly related to its size through the Stokes-Einstein equation. Smaller particles move more rapidly, while larger particles exhibit slower, more restricted movement. By analyzing the mean square displacement of each tracked particle, the software calculates its hydrodynamic diameter.[1][3] This particle-by-particle analysis provides high-resolution size distribution profiles and concentration measurements of the nanoparticle population.[2][7]

Fluorescein Isothiocyanate (FITC)

Fluorescein isothiocyanate (FITC) is a derivative of the fluorescein molecule, a widely used green fluorescent dye.[8][9][10] Its key feature is the isothiocyanate group (-N=C=S), which readily reacts with primary amine groups on proteins, antibodies, and other biomolecules to form a stable covalent bond.[7][9][11] This property makes FITC an excellent tool for labeling specific targets of interest.[7][11]

FITC has an excitation maximum at approximately 495 nm and an emission maximum at around 519 nm, appearing as a bright green color when excited by blue light.[8][9][10] This distinct spectral profile allows for its detection using appropriate laser and filter combinations in fluorescence microscopy and, crucially for this guide, in fluorescent NTA systems.[7]

The NTA-FITC Workflow: From Labeling to Analysis

The power of NTA-FITC lies in its ability to selectively analyze a subpopulation of fluorescently labeled nanoparticles within a heterogeneous sample. This is particularly valuable in complex biological fluids where numerous particle types may be present. The general workflow involves labeling the target nanoparticles with FITC, followed by analysis using an NTA instrument equipped for fluorescence detection.

Experimental Protocols

This section provides a detailed methodology for performing NTA-FITC analysis, focusing on the characterization of extracellular vesicles (EVs) as a common application.

Materials

-

Nanoparticle Sample: Isolated and purified extracellular vesicles (EVs)

-

FITC-conjugated Antibody: Specific to a surface marker on the EVs of interest (e.g., anti-CD63-FITC)

-

Phosphate-Buffered Saline (PBS): Filtered (0.02 µm)

-

Size Exclusion Chromatography (SEC) columns: For purification of labeled EVs

-

NTA Instrument: Equipped with a laser for FITC excitation (e.g., 488 nm) and an appropriate long-pass filter for emission detection.

Protocol for FITC Labeling of Extracellular Vesicles

-

Sample Preparation: Resuspend the purified EV pellet in 100 µL of filtered PBS.

-

Antibody Incubation: Add the FITC-conjugated antibody to the EV suspension at a concentration recommended by the manufacturer.

-

Incubation: Incubate the mixture for 1 hour at room temperature in the dark to allow for antibody binding and to prevent photobleaching of the FITC.

-

Purification: To remove unbound antibodies, pass the labeling reaction mixture through a size exclusion chromatography (SEC) column. Collect the fractions containing the labeled EVs. This step is crucial to avoid the detection of unbound fluorescent antibodies as individual particles.[8]

NTA Instrument Setup and Data Acquisition

-

Instrument Calibration: Calibrate the NTA instrument using a standard of known size and concentration (e.g., 100 nm polystyrene beads).

-

Sample Loading: Load the purified, FITC-labeled EV sample into the sample chamber of the NTA instrument.

-

Focusing: Adjust the focus to obtain a clear image of the scattered light from the nanoparticles.

-

Data Acquisition (Scatter Mode): First, capture a video of the nanoparticles in scatter mode (without the fluorescence filter). This will provide the size and concentration of the total particle population.

-

Data Acquisition (Fluorescence Mode): Engage the appropriate fluorescence filter to block the scattered laser light and only allow the emitted fluorescence from the FITC-labeled particles to reach the camera. Capture a video in fluorescence mode. This will provide the size and concentration of the specifically labeled EV subpopulation.

-

Replicates: Perform at least three replicate measurements for each sample to ensure statistical robustness.

Data Analysis

The NTA software will analyze the captured videos to generate size distribution and concentration data for both the total particle population (from scatter mode) and the FITC-labeled subpopulation (from fluorescence mode). The percentage of labeled particles can then be calculated by dividing the concentration of fluorescent particles by the total particle concentration.

Data Presentation: Quantitative Insights

The quantitative data obtained from NTA-FITC experiments can be summarized in tables for easy comparison and interpretation. Below are examples of how to present such data for different applications.

Characterization of Fluorescently Labeled Extracellular Vesicles

This table illustrates the characterization of two different populations of extracellular vesicles (EVs) labeled with a FITC-conjugated antibody against a specific surface marker.

| Sample | Total Particle Concentration (particles/mL) | Fluorescent Particle Concentration (particles/mL) | Mean Size (nm) - Total | Mean Size (nm) - Fluorescent | Percentage Labeled (%) |

| EV Population A | 1.2 x 1010 | 4.8 x 109 | 125 ± 15 | 130 ± 18 | 40 |

| EV Population B | 9.5 x 109 | 1.9 x 109 | 140 ± 22 | 145 ± 25 | 20 |

Data are presented as mean ± standard deviation from three replicate measurements.

Monitoring Protein Aggregation with NTA-FITC

NTA-FITC can be used to study the aggregation of a specific protein within a mixture by labeling that protein with FITC. This table shows the change in the concentration and size of FITC-labeled protein aggregates over time when subjected to stress.

| Time (hours) | Total Aggregate Concentration (particles/mL) | Fluorescent Aggregate Concentration (particles/mL) | Mean Aggregate Size (nm) - Fluorescent |

| 0 | 5.2 x 107 | 4.9 x 107 | 85 ± 10 |

| 2 | 1.8 x 108 | 1.7 x 108 | 150 ± 25 |

| 4 | 4.5 x 108 | 4.3 x 108 | 220 ± 35 |

| 6 | 7.1 x 108 | 6.9 x 108 | 310 ± 45 |

Data are presented as mean ± standard deviation from three replicate measurements.

Assessing Drug Delivery Vehicle Loading Efficiency

In drug development, NTA-FITC can be used to assess the loading of a fluorescently tagged drug (or a surrogate) into nanoparticles like liposomes.

| Liposome Formulation | Total Liposome Concentration (particles/mL) | FITC-Drug Loaded Liposome Concentration (particles/mL) | Mean Liposome Size (nm) | Loading Efficiency (%) |

| Formulation 1 | 2.5 x 1011 | 1.5 x 1011 | 110 ± 12 | 60 |

| Formulation 2 | 2.8 x 1011 | 2.2 x 1011 | 115 ± 14 | 78.6 |

| Formulation 3 | 2.3 x 1011 | 0.9 x 1011 | 108 ± 11 | 39.1 |

Data are presented as mean ± standard deviation from three replicate measurements.

Mandatory Visualizations: Illustrating Key Processes

Diagrams are invaluable for understanding complex experimental setups and biological pathways. The following diagrams, created using the DOT language, visualize key workflows and concepts related to NTA-FITC.

Experimental Workflow for Phenotyping Extracellular Vesicles

This diagram illustrates the process of identifying a specific subpopulation of EVs using a FITC-labeled antibody.

Logical Flow for Drug Delivery Nanoparticle Characterization

This diagram outlines the logical steps for characterizing the loading and stability of a FITC-labeled drug in a nanoparticle delivery system.

Conclusion and Future Outlook

NTA-FITC is a powerful and versatile technique that provides researchers with the ability to perform high-resolution characterization of specifically labeled nanoparticle subpopulations. Its applications span a wide range of scientific disciplines, from fundamental research into extracellular vesicles to the development of novel drug delivery systems. By combining the principles of Nanoparticle Tracking Analysis with the specificity of fluorescence labeling, NTA-FITC offers a deeper understanding of complex nanoparticle systems. As the field of nanotechnology continues to advance, the importance of such precise and specific characterization methods will only grow, making NTA-FITC an indispensable tool for the modern researcher.

References

- 1. Analysis of Extracellular Vesicles Using Fluorescence Nanoparticle Tracking Analysis | Springer Nature Experiments [experiments.springernature.com]

- 2. biorxiv.org [biorxiv.org]

- 3. Nanoparticle Tracking Analysis for the Quantification and Size Determination of Extracellular Vesicles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Fluorescence Nanoparticle Detection using NanoSight NTA | Malvern Panalytical [malvernpanalytical.com]

- 6. Fluorescence for Nanoparticle Tracking Analysis Measurements | Malvern Panalytical [malvernpanalytical.com]

- 7. briefs.techconnect.org [briefs.techconnect.org]

- 8. Quantitative single-particle profiling of extracellular vesicles via fluorescent nanoparticle tracking analysis - Sensors & Diagnostics (RSC Publishing) [pubs.rsc.org]

- 9. Analysis of Extracellular Vesicles Using Fluorescence Nanoparticle Tracking Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Nanoparticle Tracking Analysis: An Effective Tool to Characterize Extracellular Vesicles - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

NTA-FITC in Protein Labeling: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of Nitrilotriacetic acid-Fluorescein isothiocyanate (NTA-FITC) and its pivotal role in modern protein labeling techniques. We will delve into the core principles, experimental methodologies, and practical applications of this powerful tool for researchers in the life sciences.

Introduction to NTA-FITC Protein Labeling

NTA-FITC is a chemical probe designed for the specific labeling of proteins that have been genetically engineered to include a polyhistidine-tag (His-tag). This technique leverages the high-affinity interaction between the NTA moiety, chelated with a nickel ion (Ni²⁺), and the imidazole (B134444) side chains of the histidine residues in the His-tag. The FITC component is a widely used fluorophore that allows for the detection and quantification of the labeled protein through fluorescence-based methods.

The labeling strategy is a two-step process. First, the NTA component of the NTA-FITC molecule is charged with Ni²⁺ ions. Subsequently, this Ni²⁺-NTA-FITC complex is introduced to the His-tagged protein of interest, leading to a stable, non-covalent attachment of the fluorescent FITC molecule to the protein via the His-tag. This method offers a high degree of specificity, as the Ni²⁺-NTA interaction is highly selective for polyhistidine sequences.

The Chemistry Behind the Label

The efficacy of NTA-FITC labeling is rooted in two distinct chemical interactions: the chelation of nickel by NTA and the covalent conjugation of FITC.

Nitrilotriacetic Acid (NTA) and Nickel Chelation

Nitrilotriacetic acid (NTA) is a tetradentate chelating agent, meaning it can form four coordinate bonds with a single metal ion.[1] When complexed with a nickel (II) ion, the NTA molecule occupies four of the six available coordination sites of the nickel ion. The remaining two sites are then available to bind with high affinity to the imidazole rings of the histidine residues within a polyhistidine tag.[1] This interaction is the foundation of Immobilized Metal Affinity Chromatography (IMAC), a widely used technique for purifying His-tagged proteins.

Fluorescein (B123965) Isothiocyanate (FITC) Conjugation

Fluorescein isothiocyanate (FITC) is a derivative of the fluorescein dye that contains a reactive isothiocyanate group (-N=C=S).[2] This group readily reacts with primary amine groups (-NH₂), such as the N-terminus of a protein or the epsilon-amino group of lysine (B10760008) residues, to form a stable thiourea (B124793) bond.[2][3] This covalent linkage permanently attaches the fluorescent FITC molecule to the NTA moiety, creating the NTA-FITC conjugate.

Quantitative Data and Performance Metrics

The binding affinity of the Ni²⁺-NTA complex to the His-tag is a critical parameter that dictates the stability of the label. This affinity can be modulated by increasing the number of NTA moieties in the labeling reagent.

| Parameter | Mono-NTA-Ni²⁺ | Bis-NTA-Ni²⁺ | Tris-NTA-Ni²⁺ |

| Dissociation Constant (Kd) | 1 - 20 µM[3][4] | ~40 nM[3] | ~10 nM to sub-nanomolar |

| Binding Stoichiometry | 1:1 (NTA:His-tag) | 2:1 (NTA:His-tag) | 3:1 (NTA:His-tag) |

| Complex Stability | Low | Moderate | High |

Fluorescence Properties of FITC:

| Property | Value |

| Excitation Maximum (λex) | ~495 nm[3] |

| Emission Maximum (λem) | ~520 nm[3] |

| Quantum Yield (Φ) | ~0.92[5] |

| Extinction Coefficient (ε) | ~75,000 cm⁻¹M⁻¹[5] |

Experimental Protocols

General NTA-FITC Labeling of a His-tagged Protein

This protocol outlines the fundamental steps for labeling a purified His-tagged protein with NTA-FITC.

Materials:

-

Purified His-tagged protein in an amine-free buffer (e.g., PBS, HEPES)

-

NTA-FITC conjugate

-

NiCl₂ solution (e.g., 100 mM)

-

Reaction Buffer (e.g., PBS, pH 7.4)

-

Size-exclusion chromatography column (e.g., Sephadex G-25) or dialysis tubing

-

Spectrophotometer

Procedure:

-

Protein Preparation:

-

Ensure the purified His-tagged protein is in a buffer free of primary amines (e.g., Tris) and chelating agents (e.g., EDTA), as these will interfere with the labeling reaction. If necessary, perform a buffer exchange into a suitable reaction buffer.

-

Determine the protein concentration using a spectrophotometer at 280 nm or a protein assay.

-

-

Charging NTA-FITC with Nickel:

-

Prepare a solution of NTA-FITC in the reaction buffer.

-

Add a slight molar excess of NiCl₂ solution to the NTA-FITC solution.

-

Incubate for 15-30 minutes at room temperature to allow for the formation of the Ni²⁺-NTA-FITC complex.

-

-

Labeling Reaction:

-

Add the Ni²⁺-NTA-FITC complex to the His-tagged protein solution. The optimal molar ratio of the complex to the protein should be determined empirically, but a starting point of a 5 to 10-fold molar excess of the complex is common.

-

Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle agitation. Protect the reaction from light to prevent photobleaching of the FITC.

-

-

Removal of Unbound Label:

-

Separate the labeled protein from the unbound Ni²⁺-NTA-FITC complex using size-exclusion chromatography or dialysis.

-

Collect the fractions containing the labeled protein. The labeled protein will have a characteristic yellow-green color.

-

-

Characterization of Labeled Protein:

-

Measure the absorbance of the labeled protein at 280 nm (for protein concentration) and 495 nm (for FITC concentration).

-

Calculate the degree of labeling (DOL), which is the molar ratio of FITC to protein.

-

Protocol for Fluorescence Microscopy

This protocol provides a general workflow for visualizing NTA-FITC labeled proteins in a cellular context.

Materials:

-

Cells expressing the His-tagged protein of interest

-

NTA-FITC labeled protein (prepared as in 4.1)

-

Cell culture medium

-

Phosphate-buffered saline (PBS)

-

Fixative (e.g., 4% paraformaldehyde in PBS)

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS) for intracellular targets

-

Mounting medium with an anti-fade reagent

-

Fluorescence microscope with appropriate filter sets for FITC (Excitation: ~490 nm, Emission: ~525 nm)

Procedure:

-

Cell Preparation:

-

Culture cells on coverslips or in imaging dishes.

-

If the His-tagged protein is secreted, it can be added to the cell culture medium. For cell-surface proteins, the labeled protein can be incubated directly with live cells. For intracellular proteins, cells will need to be fixed and permeabilized.

-

-

Labeling:

-

Extracellular/Secreted Proteins: Incubate the cells with the NTA-FITC labeled protein in cell culture medium for a predetermined time and concentration.

-

Intracellular Proteins:

-

Wash the cells with PBS.

-

Fix the cells with 4% paraformaldehyde for 10-15 minutes at room temperature.

-

Wash the cells with PBS.

-

Permeabilize the cells with 0.1% Triton X-100 in PBS for 5-10 minutes.

-

Wash the cells with PBS.

-

Incubate the fixed and permeabilized cells with the NTA-FITC labeled protein in a suitable buffer (e.g., PBS with 1% BSA) for 1 hour at room temperature.

-

-

-

Washing:

-

Wash the cells three times with PBS to remove any unbound labeled protein.

-

-

Mounting and Imaging:

-

Mount the coverslips onto microscope slides using an anti-fade mounting medium.

-

Image the cells using a fluorescence microscope equipped with a filter set appropriate for FITC.

-

Protocol for Flow Cytometry

This protocol outlines the use of NTA-FITC labeled proteins for analyzing cell populations by flow cytometry.

Materials:

-

Cell suspension expressing the His-tagged protein of interest

-

NTA-FITC labeled protein (prepared as in 4.1)

-

Flow cytometry staining buffer (e.g., PBS with 1% BSA and 0.1% sodium azide)

-

Flow cytometer with a 488 nm laser

Procedure:

-

Cell Preparation:

-

Harvest cells and prepare a single-cell suspension in cold flow cytometry staining buffer.

-

Adjust the cell concentration to approximately 1 x 10⁶ cells/mL.

-

-

Labeling:

-

Add the NTA-FITC labeled protein to the cell suspension at a predetermined optimal concentration.

-

Incubate for 30-60 minutes on ice, protected from light.

-

-

Washing:

-

Wash the cells twice with cold flow cytometry staining buffer by centrifugation and resuspension to remove unbound labeled protein.

-

-

Data Acquisition:

-

Resuspend the cells in an appropriate volume of flow cytometry staining buffer.

-

Analyze the cells on a flow cytometer using the 488 nm laser for excitation and detecting the emission in the FITC channel (typically around 530/30 nm).

-

Visualizations

Caption: Workflow for labeling a His-tagged protein with NTA-FITC.

Caption: Mechanism of Ni²⁺-NTA-FITC binding to a His-tag.

Applications in Research and Drug Development

NTA-FITC and similar labeling reagents are invaluable tools across various scientific disciplines:

-

Protein Localization and Trafficking: Visualizing the subcellular localization of a protein of interest using fluorescence microscopy.

-

Protein-Protein Interactions: Studying the co-localization of two or more proteins within a cell.

-

Flow Cytometry: Identifying and quantifying specific cell populations based on the expression of a His-tagged surface marker.[6]

-

High-Throughput Screening: Developing cell-based assays to screen for compounds that modulate the expression or localization of a His-tagged protein.

-

Immunoassays: Using NTA-FITC labeled proteins as detection reagents in various assay formats.[7]

Limitations and Considerations

While a powerful technique, there are several factors to consider when using NTA-FITC:

-

pH Sensitivity: The fluorescence of FITC is pH-dependent and decreases in acidic environments.[6]

-

Photobleaching: FITC is susceptible to photobleaching, which can be mitigated by using anti-fade reagents and minimizing light exposure.[6]

-

Non-covalent Interaction: The binding between Ni²⁺-NTA and the His-tag is non-covalent and can be reversed by high concentrations of imidazole or chelating agents like EDTA.

-

Steric Hindrance: The size of the NTA-FITC molecule may sterically hinder the function of some proteins.

-

Background Fluorescence: Inadequate removal of unbound NTA-FITC can lead to high background fluorescence.

Conclusion

NTA-FITC provides a robust and specific method for the fluorescent labeling of His-tagged proteins. Its ease of use, high specificity, and compatibility with a wide range of fluorescence-based techniques make it an essential tool for researchers and drug development professionals. By understanding the underlying principles and optimizing experimental protocols, scientists can effectively harness the power of NTA-FITC to gain deeper insights into protein function and cellular processes.

References

- 1. researchgate.net [researchgate.net]

- 2. Selective Chemical Labeling of Proteins with Small Fluorescent Molecules Based on Metal-Chelation Methodology - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Recognition of Proteins by Metal Chelation-Based Fluorescent Probes in Cells [frontiersin.org]

- 4. researchgate.net [researchgate.net]

- 5. FITC Labeling and Conjugation - TdB Labs [tdblabs.se]

- 6. An efficient method for FITC labelling of proteins using tandem affinity purification - PMC [pmc.ncbi.nlm.nih.gov]

- 7. semanticscholar.org [semanticscholar.org]

The Utility of NTA-FITC in Cellular Imaging: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The visualization of protein dynamics and interactions within the cellular milieu is paramount to unraveling complex biological processes and advancing drug discovery. The ability to specifically label and track proteins of interest in living cells provides invaluable insights into their function, localization, and role in signaling cascades. The Nitrilotriacetic acid (NTA) functionalized with Fluorescein isothiocyanate (FITC) (NTA-FITC), in conjunction with a metal ion, typically Nickel (Ni²⁺), offers a powerful tool for the targeted imaging of proteins engineered to carry a polyhistidine tag (His-tag). This technical guide explores the core principles, applications, and methodologies associated with the use of NTA-FITC in cellular imaging, providing a comprehensive resource for researchers in the field.

The His-tag is a widely used affinity tag due to its small size and low immunogenicity, making it an ideal target for specific labeling. The NTA moiety of the probe chelates a metal ion, which in turn binds with high affinity to the imidazole (B134444) rings of the histidine residues in the His-tag. The attached FITC fluorophore then allows for the visualization of the tagged protein using fluorescence microscopy. This system enables the study of protein localization, translocation, and protein-protein interactions in real-time.

Core Principles and Quantitative Data

The efficacy of a fluorescent probe is determined by its photophysical properties. While specific data for the Ni-NTA-FITC complex can be sparse, the properties of FITC provide a baseline for its performance. It is important to note that the binding of Ni²⁺ to NTA-FITC can lead to some fluorescence quenching, a factor to consider in experimental design. Newer generations of NTA-based probes have been developed to mitigate this issue, sometimes showing significant fluorescence enhancement upon binding to a His-tagged protein. For instance, a related membrane-permeable probe, Ni-NTA-AC, exhibits a 13-fold fluorescence enhancement upon photoactivation after binding.[1]

Herein, we summarize the key quantitative data for FITC as a reference.

| Property | Value | Reference |

| Excitation Maximum (λex) | ~495 nm | [2] |

| Emission Maximum (λem) | ~520 nm | [2] |

| Molecular Weight | 389.4 g/mol | [2] |

Experimental Protocols

Protocol 1: Labeling of His-tagged Proteins in Living Cells with a Membrane-Permeable NTA Probe

This protocol is adapted from methodologies developed for membrane-permeable Ni-NTA probes and can be applied to NTA-FITC derivatives designed for intracellular labeling.[1][2]

Materials:

-

HeLa cells (or other suitable cell line)

-

Plasmid encoding a His-tagged protein of interest

-

Transfection reagent

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Hanks' Balanced Salt Solution (HBSS)

-

NTA-FITC probe (membrane-permeable variant)

-

Confocal microscope with appropriate filter sets for FITC (Excitation: ~488 nm, Emission: ~525 nm)

Methodology:

-

Cell Culture and Transfection:

-

Plate HeLa cells on glass-bottom dishes suitable for microscopy and culture to 50-70% confluency.

-

Transfect the cells with the plasmid encoding the His-tagged protein using a suitable transfection reagent according to the manufacturer's instructions.

-

Incubate the cells for 24-48 hours to allow for protein expression.

-

-

Cell Labeling:

-

Prepare a stock solution of the NTA-FITC probe in DMSO.

-

On the day of imaging, wash the transfected cells twice with pre-warmed HBSS.

-

Dilute the NTA-FITC probe to the desired final concentration (e.g., 10-25 µM) in HBSS.

-

Incubate the cells with the NTA-FITC solution for 30 minutes at 37°C in the dark.

-

Wash the cells three times with HBSS to remove unbound probe.

-

-

Imaging:

-

Add fresh HBSS or imaging medium to the cells.

-

Image the cells using a confocal microscope with a 488 nm laser for excitation and collect the emission between 500-550 nm.

-

Acquire images of both transfected and non-transfected cells (as a negative control) to assess specificity.

-

Protocol 2: In Vitro Labeling of Purified His-tagged Protein with FITC

This protocol is a general procedure for labeling purified proteins with FITC and can be adapted for NTA-functionalized proteins.

Materials:

-

Purified His-tagged protein (2 mg/mL) in a suitable buffer (e.g., 0.1 M sodium bicarbonate, pH 8.5-9.0, amine-free)

-

FITC (1 mg/mL in anhydrous DMSO, freshly prepared)

-

Gel filtration column (e.g., Sephadex G-25)

-

Phosphate-buffered saline (PBS)

Methodology:

-

Protein Preparation:

-

Ensure the purified protein is in an amine-free buffer at a concentration of approximately 2 mg/mL. If necessary, perform a buffer exchange using dialysis or a desalting column.

-

-

Labeling Reaction:

-

Slowly add the FITC solution to the protein solution while gently stirring. A common starting point is a 10-20 fold molar excess of FITC to protein.

-

Incubate the reaction mixture for 2-8 hours at 4°C or for 1-2 hours at room temperature in the dark with continuous gentle stirring.

-

-

Purification of Labeled Protein:

-

Load the reaction mixture onto a pre-equilibrated gel filtration column.

-

Elute the protein with PBS. The first colored fraction to elute will be the FITC-labeled protein. The later, slower-moving colored band is the unconjugated FITC.

-

Collect the fractions containing the labeled protein.

-

-

Characterization:

-

Measure the absorbance of the purified conjugate at 280 nm and 495 nm to determine the protein concentration and the degree of labeling.

-

Visualization of Signaling Pathways and Experimental Workflows

Diagrams created using Graphviz (DOT language) can effectively illustrate the complex interactions and steps involved in cellular imaging experiments.

Signaling Pathway: Epidermal Growth Factor Receptor (EGFR) Activation

The EGFR signaling pathway is a critical regulator of cell growth and proliferation and is often studied in cancer research.[3][4][5] NTA-FITC can be used to visualize the localization and trafficking of His-tagged EGFR or downstream signaling components.

Caption: EGFR signaling pathway initiated by EGF binding.

Experimental Workflow: Live Cell Imaging of a His-tagged Protein

This workflow outlines the key steps from cell preparation to image analysis.

Caption: Workflow for live-cell imaging with NTA-FITC.

Logical Relationship: Principle of NTA-FITC Labeling

This diagram illustrates the molecular interactions underlying the specific labeling of His-tagged proteins.

Caption: Principle of His-tag targeting by Ni-NTA-FITC.

Conclusion

NTA-FITC provides a versatile and specific method for the fluorescent labeling of His-tagged proteins in cellular imaging applications. Its utility extends from basic research into protein function and localization to more complex studies of signaling pathways and drug-target engagement. While considerations such as membrane permeability and potential fluorescence quenching need to be addressed, the ongoing development of improved NTA-based probes continues to expand the possibilities for live-cell imaging. This guide provides the foundational knowledge and practical protocols for researchers to effectively integrate NTA-FITC into their experimental repertoire, ultimately contributing to a deeper understanding of cellular biology and the development of novel therapeutics.

References

- 1. Rapid labeling of intracellular His-tagged proteins in living cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Rapid labeling of intracellular His-tagged proteins in living cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Nanoscale Imaging of Epidermal Growth Factor Receptor Clustering: EFFECTS OF INHIBITORS - PMC [pmc.ncbi.nlm.nih.gov]